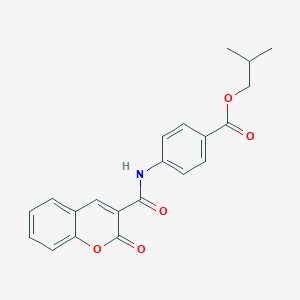

isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

2-methylpropyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-13(2)12-26-20(24)14-7-9-16(10-8-14)22-19(23)17-11-15-5-3-4-6-18(15)27-21(17)25/h3-11,13H,12H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQCKIOBKSQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation with Dialkyl Oxalates

A protocol adapted from Patent CA2127945C involves reacting 2-hydroxyacetophenone derivatives with dialkyl oxalates (e.g., diethyl oxalate) in aromatic solvents (toluene, xylene) under basic conditions. For example, 2-hydroxy-4-methoxyacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide, forming an intermediate diketone. Acidic workup induces cyclization to yield 2-oxo-2H-chromene-3-carboxylic acid. Key parameters include:

| Reaction Component | Condition/Quantity | Yield | Source |

|---|---|---|---|

| 2-Hydroxyacetophenone | 1.0 equiv | 89% | |

| Diethyl oxalate | 1.2 equiv | – | |

| Sodium ethoxide | 2.0 equiv | – | |

| Solvent | Toluene, reflux, 6 h | – | |

| Acid workup | HCl (10%), 25°C, 1 h | – |

This method achieves high regioselectivity but requires stringent temperature control to avoid decarboxylation.

One-Pot Multicomponent Synthesis

Recent advancements employ one-pot strategies using 3-formyl-4-hydroxybenzoic acid derivatives, malononitrile, and ammonium acetate. As demonstrated in PMC11091863, ammonium acetate acts as a dual-purpose catalyst, facilitating both sulfonamide formation and chromene cyclization. For instance, heating 3-formyl-4-hydroxybenzenesulfonyl chloride with malononitrile and ammonium acetate in ethanol at 80°C for 5 hours yields 2-imino-2H-chromene-3-carboxamide derivatives. Adapting this for carboxylic acid synthesis involves hydrolyzing the nitrile group post-cyclization.

Amide Coupling: 4-(2-Oxo-2H-Chromene-3-Carboxamido)Benzoic Acid

Coupling the chromene-3-carboxylic acid with 4-aminobenzoic acid requires activation of the carboxylic acid. Two activation methods are prevalent:

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) ensures efficient amide bond formation. A representative procedure from VulcanChem involves dissolving equimolar amounts of chromene-3-carboxylic acid and 4-aminobenzoic acid in dry dichloromethane, adding EDC (1.2 equiv) and HOBt (1.1 equiv), and stirring at 25°C for 12–24 hours. The yield ranges from 75–85%, with purity confirmed via HPLC.

Mixed Anhydride Method

Alternative approaches employ mixed anhydrides formed with chloroformates. For example, reacting chromene-3-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine generates an active intermediate, which subsequently reacts with 4-aminobenzoic acid. This method avoids carbodiimide-related side products but requires anhydrous conditions.

Esterification: Isobutyl 4-(2-Oxo-2H-Chromene-3-Carboxamido)Benzoate

The final step involves esterifying the benzoic acid moiety with isobutyl alcohol. Two catalytic systems are effective:

Acid-Catalyzed Esterification

Adapted from ChemicalBook’s isobutyl benzoate synthesis, concentrated sulfuric acid (5 mol%) in acetonitrile at 80–85°C for 16–18 hours achieves near-quantitative conversion. The reaction mixture is neutralized with sodium carbonate, extracted with dichloromethane, and purified via silica gel chromatography.

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP-mediated esterification at 0–5°C ensures mild conditions. Yields are slightly lower (85–90%) but preserve stereochemical integrity.

Integrated Synthetic Routes

Sequential Linear Synthesis

A linear approach proceeds as:

Convergent Synthesis

Coupling pre-formed isobutyl 4-aminobenzoate with chromene-3-carboxylic acid streamlines the process. However, ester groups may hydrolyze during amide activation, necessitating protective groups.

Optimization Challenges and Solutions

-

Chromene Cyclization : Byproducts from incomplete cyclization are mitigated via recrystallization from ethanol/water mixtures.

-

Amide Racemization : Low-temperature (0–5°C) coupling with HOBt suppresses racemization.

-

Ester Hydrolysis : Anhydrous acetonitrile and rapid workup prevent hydrolysis during acid-catalyzed esterification .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

The major products formed from these reactions include oxidized coumarin derivatives, reduced amides, and substituted benzoate esters.

Scientific Research Applications

Medicinal Chemistry Applications

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate belongs to the chromene family, which has been widely studied for its pharmacological properties. Chromene derivatives have shown promise in several therapeutic areas:

- Antidiabetic Activity : Recent studies have indicated that compounds with similar chromene structures exhibit significant inhibitory effects on enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, derivatives have shown IC50 values as low as 1.08 µM against α-amylase, indicating strong potential for managing diabetes .

- Anticancer Properties : Chromene derivatives have been synthesized and evaluated for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells by modulating pathways involving caspases and p53 . The incorporation of specific functional groups into the chromene structure can enhance these effects, making them valuable candidates for further development.

Biological Evaluation

The biological evaluation of this compound includes various assays to determine its efficacy and safety:

- Enzyme Inhibition Studies : Compounds derived from the chromene structure have been tested for their ability to inhibit key enzymes involved in metabolic disorders. For example, the aforementioned α-amylase and α-glucosidase inhibition studies provide insights into their potential use as antidiabetic agents .

- Toxicity Profiling : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that some chromene derivatives possess favorable profiles regarding oral bioavailability and safety. Studies show that these compounds are non-cytotoxic and do not exhibit mutagenic or carcinogenic properties .

Case Studies and Research Findings

Several significant studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition reduces fat absorption and aids in weight management.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Reactivity and Stability: The coumarin-carboxamido group in the target compound may enhance UV stability or biological activity compared to simpler alkyl benzoates. Ethyl 4-(dimethylamino)benzoate’s superior performance in resins suggests that electron-donating substituents (e.g., dimethylamino or coumarin) improve reactivity .

- The target compound’s toxicity remains unstudied but warrants caution due to structural complexity.

Biological Activity

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Chemical Formula : C21H19NO5

- Molecular Weight : 365.38 g/mol

- CAS Number : 616214-79-0

The structure features a chromene moiety, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented:

- Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.108 - 62.216 |

| Pseudomonas aeruginosa | >125 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its role in various infections.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity:

- Inhibition Rates against common fungal strains were evaluated, revealing moderate antifungal effects:

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Candida albicans | 55.6 |

| Aspergillus niger | 66.7 |

These findings suggest that this compound may serve as a potential antifungal agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : The compound appears to interfere with bacterial protein synthesis, which is critical for bacterial growth and replication.

- Disruption of Cell Membrane Integrity : Studies indicate that the compound may disrupt the integrity of microbial cell membranes, leading to increased permeability and cell death.

- Biofilm Formation Inhibition : It has been observed that the compound inhibits biofilm formation in bacteria, which is crucial for their virulence and resistance to treatment.

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), it was found that:

- The compound exhibited a significant reduction in bacterial count at concentrations as low as 15.625 µg/mL.

This study underscores the potential of this compound as a therapeutic agent in treating resistant bacterial infections.

Q & A

Q. What mechanistic insights explain the compound’s potential bioactivity in anticancer or antimicrobial assays?

- Methodological Answer : Coumarin-carboxamide hybrids inhibit enzymes like topoisomerase II or disrupt microbial membranes. For in vitro assays, use MTT tests (IC₅₀ determination) on cancer cell lines (e.g., MCF-7) and disk diffusion for antimicrobial activity (vs. S. aureus). Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., para-substituted benzoates) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.